molecular formula C3H3Na2O6P B13080639 disodium;1-carboxyethenyl phosphate CAS No. 55340-66-4

disodium;1-carboxyethenyl phosphate

Cat. No.: B13080639
CAS No.: 55340-66-4
M. Wt: 212.01 g/mol
InChI Key: UKHQGAMUTNVPAU-UHFFFAOYSA-L
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Description

Disodium 2-(phosphonatooxy)acrylate, also known as sodium phosphoenolpyruvate (PEP) monohydrate, is a sodium salt of phosphoenolpyruvate, a high-energy intermediate in glycolysis and gluconeogenesis. Its molecular formula is C₃H₄Na₂O₆P, and it is characterized by a phosphorylated enol group attached to an acrylate backbone. This compound is critical in biochemical research, particularly in studies of ATP synthesis, enzyme kinetics (e.g., pyruvate kinase), and cellular energy metabolism . Its water solubility and stability under physiological conditions make it a valuable reagent in in vitro assays and industrial fermentation processes.

Properties

CAS No.

55340-66-4

Molecular Formula

C3H3Na2O6P

Molecular Weight

212.01 g/mol

IUPAC Name

disodium;1-carboxyethenyl phosphate

InChI

InChI=1S/C3H5O6P.2Na/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2

InChI Key

UKHQGAMUTNVPAU-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Disodium 2-(phosphonatooxy)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidants, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidants, the compound may form explosive mixtures when exposed to air at high temperatures .

Mechanism of Action

The mechanism of action of disodium 2-(phosphonatooxy)acrylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural or functional similarities with disodium 2-(phosphonatooxy)acrylate, enabling comparative analysis of their properties and applications.

Naphthol AS-BI Phosphate Disodium Salt (CAS 530-79-0)

  • Structure : Contains a naphthalene core substituted with a bromine atom and a phosphate ester group.
  • Applications: Primarily used as a chromogenic substrate for detecting alkaline phosphatase activity in histochemistry and immunoassays. Enzymatic cleavage releases a naphthol derivative, which forms colored precipitates upon coupling with diazonium salts.
  • Its bulkier aromatic structure and bromine substituent limit its solubility in aqueous media compared to the smaller, more polar PEP derivative .

2-(ω-Phosphonooxy-2-Oxaalkyl)acrylate Monomers

  • Structure: Acrylate derivatives with phosphonooxy and oxaalkyl (ether-linked alkyl) chains. Example: 2-(2-methacryloyloxyethyl) hydrogen phosphate.
  • Applications : Designed for dental adhesives due to their dual functionality—acidic phosphate groups etch tooth surfaces, while methacrylate moieties enable polymerization.
  • Key Differences: These monomers exhibit superior hydrolytic stability under acidic conditions compared to carboxylic acid esters, as the phosphoester bond resists degradation.

Phosphoenolpyruvate Monopotassium Salt (CAS 4265-07-0)

  • Structure : Potassium salt of PEP (C₃H₄KO₆P).
  • Applications : Used interchangeably with the sodium salt in biochemical assays but preferred in potassium-compatible buffer systems (e.g., bacterial growth media).
  • Key Differences : The potassium ion increases lattice energy, slightly reducing solubility in water (~120 g/L at 25°C) compared to the sodium derivative (~150 g/L). Sodium salts are generally more hygroscopic .

Tricyclohexylammonium Salt of 2-(Phosphonatooxy)acrylate

  • Structure : PEP with three cyclohexylammonium counterions (C₂₁H₄₄N₃O₆P).
  • Applications : Utilized for cell membrane penetration in cytoprotective studies due to lipophilic ammonium groups enhancing permeability.
  • Key Differences: The bulky ammonium groups confer antioxidative properties, which are absent in disodium PEP.

Comparative Data Table

Compound CAS Number Molecular Formula Key Applications Solubility (Water) Stability Notes References
Disodium 2-(phosphonatooxy)acrylate Not specified C₃H₄Na₂O₆P Glycolysis research, enzyme assays ~150 g/L Stable at neutral pH; hydrolyzes in strong acid/base
Naphthol AS-BI phosphate disodium 530-79-0 C₁₈H₁₃BrNNa₂O₆P Histochemistry, phosphatase assays <50 g/L Stable in dry storage; light-sensitive
PEP monopotassium salt 4265-07-0 C₃H₄KO₆P Bacterial media, potassium buffers ~120 g/L Less hygroscopic than sodium salt
Tricyclohexylammonium PEP salt Not specified C₂₁H₄₄N₃O₆P Cell permeability studies Low Stable in organic solvents

Research Findings and Functional Insights

Hydrolytic Stability: Disodium 2-(phosphonatooxy)acrylate undergoes hydrolysis under extreme pH conditions, releasing inorganic phosphate. This contrasts with 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers, which resist hydrolysis even at pH 2–3, making them suitable for acidic dental environments .

Cation Effects : Sodium and potassium PEP salts exhibit nearly identical biochemical activity, but cation choice impacts compatibility with experimental systems. For example, potassium salts avoid sodium-induced inhibition in plant cell assays .

Membrane Permeability : The tricyclohexylammonium PEP derivative demonstrates 10-fold higher cellular uptake than disodium PEP due to enhanced lipophilicity, enabling studies on intracellular antioxidant effects .

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